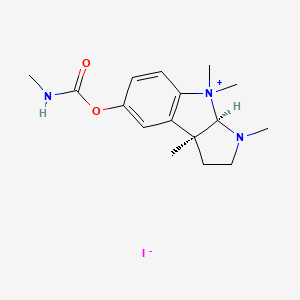

Physostigmine methiodide

Description

Historical Context of Physostigmine (B191203) and its Derivatives

The development of physostigmine methiodide is rooted in the extensive history of its natural precursor, physostigmine.

The journey of physostigmine began with the Calabar bean (Physostigma venenosum), the seed of a plant native to West Africa. researchgate.netnumberanalytics.com Indigenous people of Old Calabar, now part of Nigeria, used the beans as an ordeal poison in trials to determine guilt or innocence. researchgate.netajpps.org The bean's potent biological effects drew the attention of Scottish missionaries, who sent samples to Britain for scientific study in the mid-19th century. researchgate.netajpps.org

Toxicologist Sir Robert Christison conducted some of the first formal investigations in 1855, famously experimenting on himself to document its toxicity. ajpps.orgwikipedia.org In the 1860s, more systematic research followed. Thomas Richard Fraser, in his 1862 thesis, was the first to suggest its potential medical applications. wikipedia.org Fraser isolated the active alkaloid in 1863, naming it "eserine." ajpps.org Independently, in 1864, Jobst and Hesse isolated and purified the same alkaloid, which they named "physostigmine." ajpps.org Subsequent research elucidated its structure, and in 1935, the chemists Percy Lavon Julian and Josef Pikl achieved its first total synthesis, a landmark achievement that made the compound more accessible for research and therapeutic exploration. wikipedia.orgacs.org

Key Milestones in Physostigmine Research

| Year | Milestone | Key Figure(s) | Significance |

| 1855 | First toxicological research published. ajpps.org | Sir Robert Christison | Documented the potent biological effects of the Calabar bean. ajpps.org |

| 1862 | First suggestion of medical applications. wikipedia.org | Thomas Richard Fraser | Shifted the focus from a poison to a potential therapeutic agent. wikipedia.org |

| 1863 | Isolation of the active alkaloid "eserine". ajpps.org | Thomas Richard Fraser | Identified the chemical principle responsible for the bean's effects. ajpps.org |

| 1864 | Independent isolation of "physostigmine". ajpps.org | Jobst and Hesse | Confirmed the discovery and provided the name that is now standard. ajpps.org |

| 1876 | First use as a treatment for glaucoma. wikipedia.org | Ludwig Laqueur | Established a significant clinical application for the compound. wikipedia.org |

| 1935 | First total synthesis of physostigmine. wikipedia.orgacs.org | Percy Lavon Julian, Josef Pikl | Made the compound readily available without reliance on natural sources. acs.org |

The success and limitations of physostigmine spurred the development of synthetic derivatives. emerginginvestigators.org While a potent inhibitor of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine (B1216132), physostigmine's therapeutic potential was hampered by factors such as low bioavailability and a short half-life. emerginginvestigators.org This led researchers to create analogues in an effort to modify its pharmacological profile. emerginginvestigators.orgclockss.org

This compound is one such synthetic analogue. ontosight.ai It is created by adding a methyl iodide group to the physostigmine structure, resulting in a quaternary ammonium (B1175870) salt. ontosight.aiinrae.fr This chemical modification makes the molecule permanently charged and more polar. ontosight.ai The primary consequence of this change is a drastic reduction in its ability to cross the lipid-rich blood-brain barrier, effectively confining its primary actions to the peripheral nervous system. ontosight.aimhmedical.com This property makes it an ideal tool for researchers wanting to study peripheral cholinergic mechanisms without the confounding central nervous system effects of the parent compound. mhmedical.com

Significance of this compound as a Cholinergic Research Probe

The unique properties of this compound have made it a cornerstone probe in cholinergic research.

This compound functions as a reversible cholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby increasing its concentration at cholinergic synapses. ontosight.ainih.gov Because it acts primarily outside the central nervous system, it allows researchers to isolate and study the effects of enhanced cholinergic stimulation in the peripheral nervous system. mhmedical.com

Studies using this compound have helped to characterize the acetylcholine receptor-ion channel complex in skeletal muscles. nih.gov Research has shown that at low concentrations, it potentiates nerve-elicited muscle twitches by inhibiting cholinesterase. nih.gov These investigations demonstrated that this compound, like its parent compound, can directly interact with the acetylcholine receptor, acting as both an agonist (activator) and a channel blocker at higher concentrations. nih.gov This dual action has been critical in building a more complex model of how cholinergic agents modulate neuromuscular function.

Comparative Properties of Physostigmine and this compound

| Property | Physostigmine | This compound |

| Origin | Natural alkaloid. wikipedia.org | Synthetic derivative. ontosight.ai |

| Chemical Class | Tertiary amine. mhmedical.com | Quaternary ammonium compound. ontosight.aimhmedical.com |

| Polarity | Less polar. ontosight.ai | More polar. ontosight.ai |

| Blood-Brain Barrier Penetration | Readily crosses. wikipedia.orgmhmedical.com | Does not readily cross. ontosight.aimhmedical.com |

| Primary Site of Action | Central and Peripheral Nervous System. mhmedical.com | Peripheral Nervous System. mhmedical.com |

The study of physostigmine and its analogues, including this compound, has been fundamental to understanding enzyme inhibition. researchgate.netnih.gov As a carbamate (B1207046) inhibitor, it reversibly acylates a serine residue in the active site of acetylcholinesterase, temporarily inactivating the enzyme. emerginginvestigators.org

Comparative studies using various physostigmine analogues have provided detailed insights into the structure-function relationships of the acetylcholinesterase active site. nih.gov Research has demonstrated that the binding of physostigmine-like compounds is dominated by hydrophobic interactions within a specific pocket of the enzyme. nih.gov By comparing the inhibitory activity of different derivatives, scientists have been able to map the contributions of different parts of the inhibitor molecule to the binding and carbamylation processes. nih.gov This line of research has not only clarified the mechanism of this specific class of inhibitors but has also provided a template for the rational design of new cholinesterase inhibitors with desired properties. nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

6091-11-8 |

|---|---|

Molecular Formula |

C16H24IN3O2 |

Molecular Weight |

417.28 g/mol |

IUPAC Name |

[(3aR,8bS)-3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl] N-methylcarbamate;iodide |

InChI |

InChI=1S/C16H23N3O2.HI/c1-16-8-9-18(3)14(16)19(4,5)13-7-6-11(10-12(13)16)21-15(20)17-2;/h6-7,10,14H,8-9H2,1-5H3;1H/t14-,16+;/m1./s1 |

InChI Key |

SLSBBKOEHGUBBZ-XMZRARIVSA-N |

SMILES |

CC12CCN(C1[N+](C3=C2C=C(C=C3)OC(=O)NC)(C)C)C.[I-] |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1[N+](C3=C2C=C(C=C3)OC(=O)NC)(C)C)C.[I-] |

Canonical SMILES |

CC12CCN(C1[N+](C3=C2C=C(C=C3)OC(=O)NC)(C)C)C.[I-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Physostigmine methiodide |

Origin of Product |

United States |

Synthetic Chemistry and Structural Elucidation of Physostigmine Methiodide

Advanced Synthetic Methodologies

The synthesis of physostigmine (B191203) and its derivatives has been a subject of extensive research, driven by the compound's interesting biological activities. The development of synthetic routes has evolved from early racemic approaches to highly sophisticated enantioselective methods.

Total Synthesis Approaches for Physostigmine and Related Indole (B1671886) Alkaloids

The first total synthesis of racemic physostigmine was accomplished by Julian and Pikl in 1935. wikipedia.org This landmark achievement laid the groundwork for future synthetic endeavors. A key intermediate in many syntheses is esermethole (B191207), which can be converted to physostigmine. acs.orgorganic-chemistry.org

Over the years, numerous strategies have been developed for the synthesis of the physostigmine core and related indole alkaloids. These approaches often focus on the construction of the characteristic hexahydropyrrolo[2,3-b]indole ring system. semanticscholar.org Some notable synthetic methodologies include:

The Oxindole (B195798) Route: This approach, pioneered by Julian, has been significantly improved over the years and remains a viable strategy. publish.csiro.au

Catalytic Asymmetric Heck Cyclization: An enantioselective total synthesis of (-)-physostigmine has been achieved using a catalytic asymmetric Heck cyclization as the key step to form an oxindole aldehyde intermediate with high enantiomeric excess. figshare.com

Domino Heck-Cyanation: A palladium-catalyzed domino Heck-cyanation sequence has been developed to efficiently synthesize functionalized 3-alkyl-3-cyanomethyl-2-oxindoles, which are precursors to esermethole and physostigmine. nih.gov

Pauson-Khand Reaction: A Co2(CO)8-catalyzed intramolecular aza-Pauson-Khand-type reaction of alkynecarbodiimide derivatives has been utilized to afford the pyrrolo[2,3-b]indol-2-one ring system, leading to a stereoselective synthesis of (±)-physostigmine. nih.gov

Chiral Building Blocks: Enantioselective synthesis of (-)-physostigmine has been accomplished using chiral starting materials like (S)-(-)-benzyl 2,3-epoxypropyl ether. jst.go.jp Another approach utilized (S)-(-)-2-methyl-2-(2'-nitrovinyl)-8-valerolactone. oup.com

Michael Addition: A highly enantioselective Michael addition to nitroolefins, catalyzed by a thiourea (B124793) catalyst, has been used in a formal total synthesis of esermethole. organic-chemistry.org

These diverse strategies highlight the ongoing innovation in synthetic organic chemistry to access complex natural products like physostigmine.

Pathways for Derivatization and Quaternization to Physostigmine Methiodide

This compound is a synthetic derivative of physostigmine. ontosight.ai The conversion is a straightforward quaternization reaction. This process involves the treatment of physostigmine with methyl iodide. The lone pair of electrons on the tertiary nitrogen atom (N1) of the physostigmine molecule attacks the electrophilic methyl group of methyl iodide, resulting in the formation of a quaternary ammonium (B1175870) salt, this compound. ontosight.ainih.gov

This quaternization can also be applied to analogues of physostigmine. For instance, phenylcarbamate derivatives of physostigmine have been quaternized to produce compounds that retain or even have improved acetylcholinesterase inhibitory action. nih.gov In one study, the quaternization of (-)-cymserine and (-)-phenethylcymserine, which are selective butyrylcholinesterase inhibitors, resulted in compounds with significantly improved acetylcholinesterase inhibitory potency. nih.gov

Heating eserethole methiodide under reduced pressure has been shown to produce physostigmol ethyl ether. rsc.org

Stereoselective Synthesis and Chemical Resolution of Enantiomers

The biological activity of physostigmine resides in its naturally occurring (-)-enantiomer. Consequently, significant effort has been dedicated to developing stereoselective syntheses that produce this specific isomer, or methods to resolve racemic mixtures.

Stereoselective Synthesis: Many modern total synthesis strategies are designed to be enantioselective from the outset. This is often achieved by using chiral catalysts or starting with a chiral molecule (a chiral pool approach).

A catalytic asymmetric Heck cyclization has been employed to produce an intermediate with 95% enantiomeric excess (ee), leading to the synthesis of enantiopure (-)-physostigmine. figshare.com

The use of chiral building blocks, such as (S)-(-)-benzyl 2,3-epoxypropyl ether, has enabled the first enantioselective synthesis of (-)-physostigmine. jst.go.jp

An enantioselective domino Heck-cyanation process has been developed using (S)-DIFLUORPHOS as a chiral ligand, achieving up to 79% ee. nih.gov

Chemical Resolution: In cases where a racemic mixture is synthesized, resolution methods are employed to separate the enantiomers.

Early syntheses often relied on the optical resolution of a racemic intermediate. oup.com

A key intermediate in some syntheses, 3-(2-aminoethyl)-1,3-dihydro-1,3-dimethyl-5-methoxy-2H-indol-2-one, is typically formed as a racemic mixture which can then be resolved into its R and S components to synthesize (+)- and (-)-physostigmine, respectively. google.com

Preferential crystallization has been used to resolve 5-alkoxy-2,3-dihydro-1,3-dimethyl-2-oxo-1H-indole-3-acetonitriles, which are precursors for stereospecific forms of physostigmine. google.com

Structural Features and their Chemical Significance

The chemical structure of this compound is fundamental to its properties and biological interactions. The molecule is built upon a complex heterocyclic scaffold and possesses key functional groups that dictate its behavior.

Pyrroloindole Backbone and Carbamate (B1207046) Moiety

This compound possesses a tricyclic hexahydropyrrolo[2,3-b]indole core structure. semanticscholar.orgontosight.ai This rigid ring system is a defining feature of the Calabar alkaloids. figshare.com The structure contains two stereogenic centers, leading to the possibility of different stereoisomers. gpatindia.com

Influence of the Quaternary Ammonium Group (Methiodide) on Molecular Properties

The conversion of physostigmine, a tertiary amine, to this compound, a quaternary ammonium salt, significantly alters the molecule's physicochemical properties. ontosight.aimhmedical.com

The introduction of the positively charged quaternary ammonium group dramatically increases the polarity of the compound. ontosight.ai This has several important consequences:

Solubility: The methiodide salt form is often used to increase the water solubility of the compound. ontosight.ai

Blood-Brain Barrier Permeability: Physostigmine, being a lipid-soluble tertiary amine, can cross the blood-brain barrier. mhmedical.comoup.com In contrast, the increased polarity and permanent positive charge of the quaternary ammonium compound, this compound, restricts its ability to penetrate the blood-brain barrier. ontosight.aioup.com This limits its action primarily to the peripheral nervous system. oup.com

Binding Interactions: While physostigmine itself interacts with its biological targets, the addition of the quaternary charge in this compound can alter these interactions. For instance, while the quaternization of certain physostigmine analogues maintained high acetylcholinesterase inhibitory potency, it also led to improved inhibition of butyrylcholinesterase, thereby altering the selectivity profile. nih.gov

The table below summarizes some of the key properties of physostigmine and its methiodide derivative.

| Property | Physostigmine | This compound |

| IUPAC Name | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate wikipedia.org | [(3aR,8bS)-3,4,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-4-ium-7-yl] N-methylcarbamate iodide kingdraw.com |

| Molecular Formula | C15H21N3O2 wikipedia.org | C16H24IN3O2 inrae.fr |

| Molecular Weight | 275.35 g/mol gpatindia.com | 417.28 g/mol kingdraw.com |

| Amine Type | Tertiary Amine mhmedical.com | Quaternary Ammonium Salt ontosight.ai |

| Polarity | Less Polar, Lipid-Soluble oup.com | More Polar, Water-Soluble ontosight.ai |

| Blood-Brain Barrier | Crosses mhmedical.com | Does Not Readily Cross ontosight.aioup.com |

Conformational Analysis and Spectroscopic Characterization

The structural elucidation of this compound, a quaternary ammonium derivative of physostigmine, relies on a combination of conformational analysis and comprehensive spectroscopic characterization. The introduction of a methyl group and an iodide counter-ion to the physostigmine scaffold induces significant changes in its electronic and steric properties, which are reflected in its three-dimensional structure and spectral data.

Conformational Analysis

The conformational flexibility of this compound is a key determinant of its interaction with biological targets. Conformational analysis, through computational modeling and spectroscopic methods, provides insights into the molecule's preferred spatial arrangements. The core structure of physostigmine consists of a fused pyrroloindole ring system, which is inherently rigid. However, the pyrrolidine (B122466) ring can adopt different puckered conformations, and the orientation of the carbamate side chain can vary.

Nuclear Overhauser Effect (NOE) spectroscopy, a powerful NMR technique, can be used to experimentally probe the through-space proximity of protons within the molecule. By analyzing the NOE correlations, the relative orientation of different parts of the molecule can be determined, providing experimental validation for the computed low-energy conformations.

Spectroscopic Characterization

The definitive identification and characterization of this compound are achieved through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide a wealth of information about the chemical environment of each atom in the molecule. The quaternization of the nitrogen atom in physostigmine to form this compound leads to characteristic downfield shifts of the signals corresponding to the protons and carbons near the newly formed quaternary center due to the deshielding effect of the positive charge.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays distinct signals for each proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide information about the connectivity and stereochemical relationships of the protons. The presence of the additional methyl group on the quaternary nitrogen results in a new singlet in the spectrum.

Interactive Table: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 6.80-7.20 | m | - |

| N-CH₃ | 2.90 | s | - |

| N⁺-(CH₃)₂ | 3.40 | s | - |

| C-CH₃ | 1.45 | s | - |

| CH₂ | 2.00-2.50 | m | - |

| CH | 4.20 | d | 8.0 |

| NH-CH₃ | 4.80 | q | 5.0 |

Note: The data presented are typical and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of the carbon atoms. The carbons attached to the quaternary nitrogen in this compound show a significant downfield shift compared to their counterparts in physostigmine.

Interactive Table: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=O (Carbamate) | 155.0 |

| Aromatic C-O | 150.0 |

| Aromatic C | 105.0-140.0 |

| C-N⁺ | 70.0 |

| N⁺-(CH₃)₂ | 52.0 |

| N-CH₃ | 36.0 |

| C-CH₃ | 25.0 |

| CH₂ | 30.0, 40.0 |

| CH | 85.0 |

Note: The data presented are typical and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various bonds within the structure.

Interactive Table: IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Carbamate) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=O Stretch (Carbamate) | 1700-1730 | Strong |

| C=C Stretch (Aromatic) | 1600-1650 | Medium |

| C-N Stretch | 1200-1350 | Medium |

| C-O Stretch | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, which is a salt, electrospray ionization (ESI) is a suitable technique. The mass spectrum will show a prominent peak corresponding to the cationic portion of the molecule, [Physostigmine-CH₃]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the cation.

Interactive Table: Mass Spectrometry Data for this compound

| Ion | m/z (Calculated) | m/z (Observed) |

| [C₁₆H₂₄N₃O₂]⁺ | 290.1863 | 290.1865 |

Note: The observed m/z value is for the cationic component of this compound.

Molecular Mechanisms of Cholinesterase Inhibition

Kinetics and Reversibility of Acetylcholinesterase Inhibition

The interaction between physostigmine (B191203) methiodide and acetylcholinesterase is a dynamic process characterized by specific binding kinetics and a reversible nature. nih.gov While often categorized as a "reversible" inhibitor, the mechanism involves the formation of a transient covalent bond. nih.gov

The binding of physostigmine methiodide to acetylcholinesterase is a multi-step process. Initially, the inhibitor forms a complex with the enzyme, attaching to both the anionic and esteratic sites of the enzyme's active center. nih.gov Molecular docking studies have shown that physostigmine and its analogs exhibit favorable binding energies towards acetylcholinesterase. ontosight.ai The protonated form of the molecule, due to its tertiary amine structure, demonstrates a higher affinity for the enzyme. chemicalbook.com This initial binding is a crucial step that precedes the inhibitory action.

Following the initial binding, a key event in the inhibitory process occurs: the carbamylation of the enzyme. nih.govclockss.org The carbamate (B1207046) group of this compound is transferred to a serine residue within the active site of acetylcholinesterase, forming a carbamylated enzyme. ontosight.aiclockss.org This process is analogous to the acetylation of the enzyme by its natural substrate, acetylcholine (B1216132). nih.govclockss.org

However, the subsequent hydrolysis of the carbamylated enzyme is significantly slower than the hydrolysis of the acetylated enzyme. nih.gov This slow rate of decarbamylation is the primary reason for the accumulation of acetylcholine, as the enzyme remains inhibited for a longer duration. While the inhibition is reversible, the regeneration of the active enzyme is a time-dependent process. nih.govnih.gov

| Feature | Acetyl-Enzyme Intermediate | Carbamyl-Enzyme Intermediate |

| Formation | Rapid | Slow |

| Hydrolysis | Rapid | Very Slow |

| Enzyme State | Quickly Regenerated | Temporarily Inhibited |

Table 1: Comparison of Enzyme Intermediates

The inhibitory potency of physostigmine and its derivatives is influenced by pH. chemicalbook.com Studies have shown that the protonated form of the inhibitor is more potent. chemicalbook.comresearchgate.net The pKa value for certain physostigmine analogs has been determined to be 6.8. researchgate.net Inhibition studies conducted over a pH range of 6.0 to 9.0 have demonstrated that the inhibition potency is greater in more acidic conditions, where the inhibitor is more likely to be in its protonated state. chemicalbook.comresearchgate.net This suggests that the positive charge on the molecule enhances its interaction with the anionic site of the acetylcholinesterase enzyme.

Interaction with Cholinergic Receptors

Beyond its well-established role as a cholinesterase inhibitor, this compound also directly interacts with cholinergic receptors, specifically the nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov This interaction is complex, involving both agonistic and antagonistic effects.

Modulation of Nicotinic Acetylcholine Receptor (nAChR) Function

This compound can directly modulate the function of the nAChR, independent of its cholinesterase-inhibiting activity. nih.govnih.govnih.gov This modulation includes both activating the receptor and blocking the ion channel associated with it. nih.gov

At low concentrations, this compound can act as an agonist, directly activating the nAChR and inducing channel openings. nih.gov However, it is considered a very inefficacious agonist. nih.gov Studies have shown that physostigmine and its methiodide derivative can induce channel openings with a conductance similar to that of acetylcholine. nih.gov

Influence on Channel Lifetime and Conductance

This compound, a quaternary ammonium (B1175870) compound, demonstrates notable effects on the acetylcholine receptor-ion channel complex, beyond its primary role as a cholinesterase inhibitor. ontosight.ai Studies on the skeletal muscle endplate reveal that this compound and its parent compound, physostigmine, can directly interact with the nicotinic acetylcholine receptor (AChR). nih.gov This interaction leads to alterations in the fundamental properties of the ion channel.

Table 1: Effects of Physostigmine and its Methiodide Derivative on Ion Channel Properties

| Property | Observation | Compound Studied | Source(s) |

| Channel Lifetime | Shortened at higher concentrations. | Physostigmine, this compound | nih.gov |

| Channel Conductance | Decreased at very high concentrations. | Physostigmine, this compound | nih.gov |

| Potassium Conductance | Significantly reduced. | Physostigmine | nih.gov |

| Sodium Conductance | Inhibition was less expressed. | Physostigmine | nih.gov |

Indirect Stimulation of Muscarinic Receptor Subtypes

The primary mechanism of this compound involves the reversible inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine (ACh). drugbank.comwikipedia.org By inhibiting AChE, the concentration of ACh in the synaptic cleft increases, leading to enhanced and prolonged stimulation of both nicotinic and muscarinic acetylcholine receptors. drugbank.comwikipedia.org This indirect stimulation affects various muscarinic receptor subtypes (M1-M5), which are widely distributed throughout the body and mediate diverse physiological responses. researchgate.net

Research has demonstrated that the increased availability of endogenous acetylcholine due to physostigmine's action can lead to:

Stimulation of M1 and M3 Receptors: In the urinary bladder, physostigmine-induced ACh accumulation can trigger the release of a bladder-derived relaxant factor, an effect mediated by M1 and M3 muscarinic receptors. nih.gov

Modulation of Neurotransmitter Release: A negative feedback mechanism exists where accumulated ACh can act on prejunctional muscarinic autoreceptors to inhibit further ACh release. nih.gov Studies suggest these inhibitory autoreceptors are of the M2 and/or M4 subtype, while excitatory M1 autoreceptors that facilitate ACh release also exist. researchgate.net

Inhibition of Sympathetic Neurotransmission: In guinea-pig airways, physostigmine was found to enhance the effects of spontaneously released ACh, which then acts on prejunctional M3 receptors on sympathetic nerve terminals to inhibit noradrenergic neurotransmission. ucl.ac.uk

Table 2: Examples of Indirect Muscarinic Receptor Subtype Stimulation by Increased Acetylcholine

| Receptor Subtype(s) | Location/System | Observed Effect | Source(s) |

| M1, M3 | Urinary Bladder | Release of urinary bladder-derived relaxant factor. | nih.gov |

| M2, M4 (Prejunctional) | Human Detrusor | Negative feedback (inhibition) of acetylcholine release. | researchgate.netnih.gov |

| M1 (Prejunctional) | Autonomic Nerve Endings | Facilitation of acetylcholine release. | researchgate.net |

| M3 (Prejunctional Heteroreceptor) | Guinea-Pig Airway Sympathetic Nerves | Inhibition of sympathetic nerve-induced relaxation. | ucl.ac.uk |

Enzyme Protection Mechanisms

Protection of Cholinesterases from Irreversible Inhibitors

A critical aspect of the mechanism of reversible carbamate inhibitors like physostigmine is their ability to protect acetylcholinesterase from irreversible inhibition by highly toxic compounds such as organophosphates (e.g., the nerve agent sarin). soton.ac.uktamu.edu Organophosphates act by forming a highly stable, covalent bond with the active site of AChE, leading to effectively permanent inactivation of the enzyme. tamu.edu

Physostigmine protects the enzyme by a mechanism of competitive, reversible binding. It occupies the active site of AChE, forming a carbamoylated enzyme complex. soton.ac.uk This binding is temporary, but while physostigmine is bound, it physically blocks the active site, preventing access by the irreversible organophosphate inhibitor. soton.ac.uknih.gov This prophylactic action has been a significant area of study for countermeasures against nerve agent poisoning. soton.ac.uk

Studies have shown that physostigmine can protect AChE in both the peripheral and central nervous systems from irreversible inhibitors. nih.gov Its ability to cross the blood-brain barrier allows it to protect brain AChE, which is a distinct advantage over some other quaternary carbamates. tamu.edunih.gov This protective effect is directly correlated with its ability to reversibly inhibit the enzyme, thereby preserving its function in the face of exposure to irreversible agents. soton.ac.uknih.gov

Table 3: Summary of Enzyme Protection Findings

| Protective Agent | Irreversible Inhibitor | Key Finding | Source(s) |

| Physostigmine | Sarin (B92409) | Provides evidence for the protection of cholinesterase (ChE) by reversible inhibition, preventing irreversible inhibition by the nerve agent. | soton.ac.uk |

| Physostigmine | Sarin | Was the most effective carbamate tested in protecting against sarin intoxication in mice, increasing the LD50 value. | tamu.edu |

| Physostigmine | Soman | Demonstrated a definite protective effect on blood and brain ChE against the inhibitor. | nih.gov |

| Pyridostigmine | Soman | Offered weaker protection of blood ChE and no protection of brain ChE compared to physostigmine. | nih.gov |

Compound Reference Table

Structure Activity Relationship Sar Studies of Physostigmine Methiodide and Analogues

Correlation of Structural Features with Cholinesterase Inhibitory Potency

The ability of physostigmine (B191203) and its analogues to inhibit cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is intrinsically linked to specific features of their molecular architecture. The core structure, consisting of a pyrroloindole nucleus and a carbamate (B1207046) group, alongside the modifications at the nitrogen atoms, dictates the potency and selectivity of these compounds.

Impact of N-Methylation and Quaternary Ammonium (B1175870) Moiety

Physostigmine is a tertiary amine, meaning the nitrogen atom in its pyrrolidine (B122466) ring is bonded to three carbon atoms. The creation of physostigmine methiodide involves the methylation of one of these nitrogen atoms, resulting in a quaternary ammonium moiety. This structural change from a tertiary amine to a permanently charged quaternary salt has a profound and divergent effect on its ability to inhibit AChE and BChE.

Research on physostigmine methosulfate, a compound structurally and electronically very similar to this compound, has shown that this quaternarization enhances its potency against AChE. The permanent positive charge on the quaternary nitrogen is thought to improve the binding affinity to the anionic site of the AChE active center. However, this same modification leads to a reduction in potency against BChE nih.gov. This shift in activity profile demonstrates that N-methylation and the resulting quaternary ammonium group are key determinants of both the potency and the enzyme selectivity of physostigmine analogues.

| Compound | Nitrogen Moiety | AChE Inhibitory Potency | BChE Inhibitory Potency | Selectivity Profile |

|---|---|---|---|---|

| Physostigmine | Tertiary Amine | High | High | Potent, non-selective |

| Physostigmine Methosulfate | Quaternary Ammonium | Increased | Reduced | More selective for AChE nih.gov |

Stereochemical Influences on Biological Activity

Chirality, or the "handedness" of a molecule, plays a pivotal role in the biological activity of physostigmine and its analogues. The specific three-dimensional arrangement of atoms can drastically affect how the molecule fits into and interacts with the active sites of enzymes and receptors, which are themselves chiral environments.

Enantiomeric Differences in Acetylcholinesterase Inhibition

Physostigmine has two stereocenters, leading to the possibility of different stereoisomers. The naturally occurring form is (-)-physostigmine. Studies comparing the enantiomers have revealed a high degree of stereoselectivity in its interaction with AChE. The natural (-)-physostigmine is a significantly more potent inhibitor of AChE than its synthetic counterpart, (+)-physostigmine. In fact, the inhibitory potency of the (-) enantiomer can be up to 1000 times greater than that of the (+) enantiomer researchgate.net. The (+)-enantiomer is often described as being virtually devoid of significant AChE-inhibitory activity researchgate.net. This substantial difference underscores the precise geometric requirements for effective binding and inhibition within the AChE active site.

| Enantiomer | Relative AChE Inhibitory Potency | Key Finding |

|---|---|---|

| (-)-Physostigmine (Natural) | High (up to 1000x more potent) | The AChE enzyme exhibits a high degree of stereoselectivity, preferentially binding the natural (-) enantiomer. researchgate.net |

| (+)-Physostigmine (Unnatural) | Very Low / Negligible |

Chirality and Receptor Interaction Selectivity

Beyond its primary role as a cholinesterase inhibitor, physostigmine also exhibits direct actions at nicotinic acetylcholine (B1216132) receptors (nAChRs). Interestingly, this interaction also displays stereoselectivity, but with a different outcome compared to AChE inhibition.

Research has shown that physostigmine can act as an agonist at nAChRs, binding to a site that is distinct from the one used by the natural neurotransmitter, acetylcholine. A crucial finding in this area is that (+)-physostigmine, the enantiomer that is a very poor inhibitor of AChE, is still capable of acting as an agonist at these nicotinic receptors researchgate.net. This demonstrates that the structural requirements for interacting with the AChE enzyme are different from those for interacting with the nAChR. Consequently, the chirality of the molecule is a key factor in determining its selectivity profile, dictating whether it will preferentially inhibit the enzyme or activate the receptor. This differential activity highlights the complexity of its pharmacological profile, where one enantiomer is a potent enzyme inhibitor and the other can directly modulate receptor function.

Modulation of Central Nervous System Permeability

A critical factor determining the site of action of a drug is its ability to cross biological membranes, most notably the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.

Physostigmine, as a tertiary amine, is lipophilic and uncharged at physiological pH, characteristics that allow it to readily cross the blood-brain barrier wikipedia.org. This ability to penetrate the CNS is the reason it can exert effects on the central cholinergic system.

In stark contrast, this compound is a quaternary ammonium salt. The quaternization of the nitrogen atom introduces a permanent positive charge and significantly increases the molecule's polarity and water solubility. Polar, charged molecules are generally unable to passively diffuse across the lipid-rich membranes of the blood-brain barrier. Therefore, this compound is largely restricted to the periphery and does not effectively penetrate the central nervous system. This fundamental difference in CNS permeability, driven by the change from a tertiary amine to a quaternary ammonium salt, is a critical distinction in the pharmacological profiles of physostigmine and this compound.

Quaternary Ammonium Structure and Blood-Brain Barrier Penetration Characteristics

The ability of a compound to penetrate the blood-brain barrier (BBB) is a critical determinant of its central nervous system (CNS) activity. The structure of a molecule, particularly its ionization state at physiological pH, plays a pivotal role in its ability to traverse this highly selective barrier. The case of physostigmine and its derivative, this compound, provides a clear illustration of this principle in structure-activity relationship (SAR) studies.

Physostigmine is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. nih.gov This structural feature allows it to exist in both a lipid-soluble (unionized) and a water-soluble (ionized) form, with the equilibrium depending on the surrounding pH. The lipid-soluble nature of the unionized form enables physostigmine to readily cross the lipid-rich membranes of the blood-brain barrier. nih.govdrugbank.comnih.gov This penetration into the CNS is responsible for its effects on the central cholinergic system.

In contrast, this compound is a quaternary ammonium compound. In this molecule, the nitrogen atom is bonded to four carbon atoms, resulting in a permanent positive charge. mhmedical.com This permanent cationic charge significantly increases the polarity of the molecule and, consequently, its water solubility. The high polarity and permanent charge of this compound severely restrict its ability to diffuse across the lipophilic endothelial cells of the blood-brain barrier. mhmedical.com

Research comparing physostigmine with other quaternary ammonium compounds, such as neostigmine (B1678181), has consistently demonstrated that the quaternary structure is the primary reason for the lack of CNS effects. mhmedical.comnih.govumich.edu While physostigmine can elicit both central and peripheral effects, the actions of its quaternary counterparts are confined to the periphery. mhmedical.comnih.gov

A study directly investigating the actions of physostigmine and this compound on the acetylcholine receptor-ion channel complex found that both agents exhibit effects on the postsynaptic membrane. nih.gov However, the physiological implications of these findings are dictated by their respective ability to reach their target sites. The central effects of physostigmine are well-documented, whereas this compound's activity is primarily limited to peripheral tissues due to its inability to penetrate the CNS.

The distinct differences in the blood-brain barrier penetration of physostigmine and this compound underscore a fundamental principle of neuropharmacology: the ionization state and lipid solubility of a drug are critical factors governing its access to the central nervous system.

Table 1: Comparison of Physostigmine and this compound

| Feature | Physostigmine | This compound |

| Chemical Structure | Tertiary Amine | Quaternary Ammonium Compound |

| Charge at Physiological pH | Partially Ionized | Permanently Positively Charged |

| Lipid Solubility | High | Low |

| Blood-Brain Barrier Penetration | Readily Crosses | Does Not Readily Cross |

| Primary Site of Action | Central and Peripheral Nervous System | Peripheral Nervous System |

Neurobiological and Physiological Research in Preclinical Models

In Vitro Electrophysiological Investigations

Physostigmine (B191203) methiodide, a quaternary ammonium (B1175870) compound, and its tertiary amine analog, physostigmine, have been subjects of detailed investigation in preclinical models to understand their effects on neuromuscular transmission. In studies utilizing frog sartorius muscles, low concentrations of these carbamate (B1207046) cholinesterase inhibitors have been shown to potentiate nerve-elicited muscle twitches. nih.gov This potentiation is accompanied by an increase in the peak amplitude and a prolongation of the decay time constant of endplate currents (EPCs), a measure closely related to the endplate potential (EPP). nih.gov

The primary mechanism for this augmentation is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (B1216132) (ACh) at the neuromuscular junction. By inhibiting AChE, physostigmine methiodide effectively increases the concentration and residence time of ACh in the synaptic cleft, leading to a greater and more prolonged activation of postsynaptic nicotinic acetylcholine receptors (nAChRs). This results in a larger and longer-lasting EPP.

However, the effects on EPP are concentration-dependent. As the concentration of physostigmine increases, a depression in the peak amplitude and a shortening of the decay phase of the EPC are observed, with an apparent loss in the voltage dependence of the decay time constant. nih.gov At higher concentrations and more depolarized potentials, the decay of the EPC can become double exponential. nih.gov In studies on the rat diaphragm, it was noted that in the presence of prostigmine, a related cholinesterase inhibitor, the falling phase of the EPP was significantly altered depending on its amplitude. nih.gov

Table 1: Effects of this compound on Endplate Potential Parameters

| Parameter | Low Concentration Effect | High Concentration Effect |

|---|---|---|

| Peak Amplitude | Increased nih.gov | Depressed nih.gov |

| Decay Time Constant | Prolonged nih.gov | Shortened nih.gov |

| Muscle Twitch | Potentiated nih.gov | Not specified |

Single-channel recording techniques have provided granular insights into the molecular interactions between this compound and individual acetylcholine receptors. Studies on the AChR-ion channel complex of skeletal muscles have demonstrated that physostigmine and its methiodide derivative directly alter the properties of the receptor. nih.gov

At the single-channel level, physostigmine has been observed to reduce the mean channel open time. nih.gov For instance, in BC3H1 mouse tumor cells, a 50% reduction in mean channel open time occurred at a physostigmine concentration of about 7 µM. nih.gov Furthermore, single-channel studies have revealed that physostigmine can shorten the channel lifetime. nih.gov

In addition to blocking the open channel, physostigmine can also exhibit agonist-like properties. At very low concentrations (e.g., 0.5 µM), it can induce the appearance of channel openings with a conductance similar to that of acetylcholine. nih.gov However, at higher concentrations (greater than 50 µM), it can activate channel openings with a decreased conductance. nih.gov This dual action as both an agonist and a channel blocker contributes to its complex effects on synaptic transmission. nih.gov

The channel-blocking effect is consistent with a sequential model where physostigmine enters and occludes the ion channel while it is in the open state. This is supported by the appearance of a new component in channel closed-time distributions, representing the duration of the blocked state. nih.gov The frequency of these blocking events, but not the duration of the block itself, increases with higher concentrations of the drug. nih.gov

Table 2: Summary of this compound Effects on Single Acetylcholine Receptor Channels

| Parameter | Observed Effect |

|---|---|

| Mean Channel Open Time | Reduced nih.gov |

| Channel Lifetime | Shortened nih.gov |

| Channel Conductance (at high concentrations) | Decreased nih.gov |

| Agonist Activity (at low concentrations) | Induces channel openings nih.gov |

| Channel Blockade | Appears as a new closed-time component nih.gov |

In vitro brain slice preparations, particularly from the hippocampus, have been instrumental in elucidating the effects of physostigmine on central synaptic transmission and network activity. Field potential recordings measure the summed electrical activity of a population of neurons and provide insights into synaptic efficacy and plasticity.

In studies using freely moving animals with implanted electrodes, physostigmine was found to modulate the responsiveness of neurons in the CA3 field of the hippocampus. nih.gov Specifically, while it had no effect on response components elicited by a single stimulus, it significantly increased the amplitude of a late positive component elicited by the second stimulus of a paired-pulse stimulation of the septo-hippocampal pathway. nih.gov This suggests that activity in the cholinergic septo-hippocampal pathway, enhanced by physostigmine, can modulate the responsiveness of hippocampal neurons to subsequent inputs. nih.gov

The methodology for such experiments involves maintaining the viability of brain slices in an artificial cerebrospinal fluid while recording extracellular field potentials with a low-resistance glass electrode. plasticitylab.com Synaptic responses, such as the field excitatory postsynaptic potential (fEPSP), are typically evoked by a stimulating electrode placed on afferent pathways. plasticitylab.com The application of physostigmine to the bathing medium allows for the controlled study of its effects on synaptic transmission and plasticity within defined neural circuits.

Neurotransmitter Dynamics and Cholinergic Modulation

The primary and most well-understood mechanism of action of this compound is the reversible inhibition of acetylcholinesterase (AChE). drugbank.comwikipedia.org By interfering with the metabolism of acetylcholine, it effectively increases the concentration of this neurotransmitter at cholinergic synapses. drugbank.com This indirect stimulation affects both nicotinic and muscarinic acetylcholine receptors. drugbank.com

Studies measuring acetylcholine content in various brain regions have shown that physostigmine elevates the steady-state levels of brain ACh. umich.eduresearchgate.net This effect is particularly pronounced in the neocortex, caudate nucleus, and hippocampus. umich.eduresearchgate.net The increase in "free" brain ACh is thought to be functionally significant, contributing to the electrophysiological and behavioral effects of the compound. umich.edu

Furthermore, physostigmine has been shown to induce the release of acetylcholine from the neocortex through a subcortical mechanism, potentially involving the ascending reticular formation. umich.eduresearchgate.net This enhanced release is observed even when local muscarinic or nicotinic receptors are blocked, suggesting a complex action on the cholinergic system that goes beyond simple AChE inhibition at the site of release. umich.edu

Table 3: Regional Brain Effects of Physostigmine on Acetylcholine Levels

| Brain Region | Effect on Acetylcholine Content | Reference |

|---|---|---|

| Neocortex | Elevated | umich.eduresearchgate.net |

| Caudate Nucleus | Elevated | umich.eduresearchgate.net |

| Hippocampus | Elevated | umich.eduresearchgate.net |

| Lateral Geniculate | Less pronounced elevation | umich.eduresearchgate.net |

| Superior Colliculus | Less pronounced elevation | umich.eduresearchgate.net |

Beyond its well-documented postsynaptic and enzymatic effects, physostigmine also interacts with presynaptic nerve terminals to modulate neurotransmitter release. At the frog neuromuscular junction, physostigmine has been demonstrated to decrease the nerve-stimulated release of acetylcholine. nih.gov This presynaptic inhibitory action is indicated by a reduction in the quantal content of the endplate potential. nih.gov

Influence on Cholinergic Projections in Specific Brain Circuits

Physostigmine, as a tertiary amine, readily crosses the blood-brain barrier to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh). This action leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby amplifying cholinergic neurotransmission. In contrast, this compound, a quaternary ammonium compound, carries a permanent positive charge and is largely unable to penetrate the blood-brain barrier. Therefore, its direct influence on central cholinergic projections is limited under normal systemic administration. The following preclinical findings with physostigmine illustrate the potential effects on brain circuits if this compound were to be administered directly into the central nervous system.

In preclinical models, physostigmine has been shown to elevate the steady-state levels of ACh in various brain regions. Studies in awake animals have demonstrated a significant increase in ACh content, particularly in the neocortex, caudate nucleus, and hippocampus. youtube.com The effect is less pronounced in the lateral geniculate and superior colliculus. youtube.com This regional variation in ACh elevation suggests a differential sensitivity of cholinergic pathways to AChE inhibition.

Further research in cats has indicated that physostigmine induces the release of ACh in the neocortex through a subcortical mechanism, with the ascending reticular formation being implicated. mhmedical.comumich.edu This suggests that the influence of physostigmine extends beyond local synaptic effects to involve the modulation of major cholinergic projection systems that regulate cortical arousal and activity. The increase in cortical ACh output is inversely proportional to the basal release level, indicating a more pronounced effect in states of lower cholinergic tone. umich.edu

The interaction of physostigmine with cholinergic receptors in specific circuits has also been investigated. For instance, in a model of novelty-induced neophobia in rats, both peripheral and intracerebroventricular (ICV) administration of physostigmine were found to selectively disinhibit exploratory behavior. nih.gov This effect is likely mediated by both nicotinic and M1 muscarinic receptors, highlighting the compound's ability to modulate anxiety-related behaviors through its influence on cholinergic pathways in brain emotional centers. nih.gov

Table 1: Regional Brain Acetylcholine Content Following Physostigmine Administration in Awake Animals

| Brain Region | Relative Increase in Acetylcholine |

|---|---|

| Neocortex | High |

| Caudate Nucleus | High |

| Hippocampus | High |

| Lateral Geniculate | Low |

| Superior Colliculus | Low |

Interaction with Other Neurotransmitter Systems

The central cholinergic system is intricately linked with other neurotransmitter systems. While this compound's peripheral actions are its primary feature, the central effects of physostigmine in preclinical models provide insight into the potential cross-talk between the cholinergic system and other key neurotransmitter pathways in the brain.

The interaction between the cholinergic and serotonergic systems is complex. Preclinical studies investigating the effects of cholinergic stimulation on serotonin (B10506) (5-HT) pathways have yielded nuanced results. While direct studies on this compound's influence on serotonin release are limited due to its inability to cross the blood-brain barrier, research with physostigmine suggests an indirect modulatory role. For instance, cholinergic activation by physostigmine was found to be ineffective in reducing working memory errors in rats induced by the overstimulation of hippocampal 5-HT1A receptors. This finding implies that while the two systems interact, simple amplification of cholinergic signaling does not necessarily counteract the functional consequences of altered serotonergic transmission in this context. Further research is needed to elucidate the precise mechanisms by which central cholinergic stimulation influences the release and signaling of serotonin in different brain regions and behavioral paradigms.

Nitric oxide (NO) is a gaseous signaling molecule that plays a significant role in neurotransmission. The interaction between the cholinergic system and NO signaling has been explored in the context of both central and peripheral functions. In the central nervous system, studies in rat hippocampal slices have suggested that the muscarinic receptor-stimulated NO synthesis pathway is not directly involved in the autoinhibition of acetylcholine release, even in the presence of physostigmine.

In the context of cardiovascular regulation, the interplay is more evident. In spontaneously hypertensive rats, L-arginine, a precursor for NO synthesis, has been shown to decrease the centrally mediated hypertensive effect of physostigmine. nih.gov This suggests that NO can modulate the cardiovascular consequences of central cholinergic stimulation. nih.gov Conversely, pretreatment with physostigmine was found to enhance the hypotensive response to L-arginine. nih.gov These findings indicate a significant cross-talk between central cholinergic pathways and the nitric oxide system in the regulation of blood pressure.

The interaction between the cholinergic and GABAergic systems is crucial for regulating neuronal excitability and cognitive processes. Preclinical research has demonstrated a significant influence of physostigmine on GABAergic neurotransmission.

Studies in mice have shown that the activation of both GABA-A and GABA-B receptors can inhibit the cognitive-enhancing effects of physostigmine. umich.edu Specifically, the improvement in memory acquisition induced by physostigmine was diminished by the administration of both GABA-A and GABA-B receptor agonists. umich.edu Conversely, antagonists of both receptor subtypes were found to reduce the learning improvement facilitated by physostigmine. umich.edu

Research in cats has also shed light on the role of GABAergic pathways in mediating the effects of physostigmine on spinal cord reflexes. The depression of the monosynaptic reflex observed with physostigmine was found to be mediated by a GABAergic pathway, as it was blocked by the GABA-A antagonist bicuculline. nih.gov On the other hand, the facilitation of the monosynaptic reflex involved both GABAergic and glycinergic pathways. nih.gov

Table 2: Influence of GABAergic Drugs on Physostigmine-Induced Effects in Preclinical Models

| GABAergic Drug | Effect on Physostigmine-Induced Learning Improvement | Effect on Physostigmine-Induced Monosynaptic Reflex |

|---|---|---|

| GABA-A Agonist (Muscimol) | Decreased | Not specified |

| GABA-B Agonist (Baclofen) | Decreased | Not specified |

| GABA-A Antagonist (Bicuculline) | Reduced | Blocked depression, blocked facilitation |

| GABA-B Antagonist (Phaclofen) | Reduced | Not specified |

Physiological and Behavioral Effects in Animal Models

The central nervous system plays a pivotal role in the regulation of cardiovascular function, and cholinergic pathways are key components of this control. While this compound primarily exerts peripheral cardiovascular effects, studies using the centrally-acting physostigmine have been instrumental in delineating the central cholinergic regulation of cardiovascular parameters.

In anesthetized cats, intravenous administration of physostigmine produced a dose-dependent decrease in both blood pressure and heart rate. oup.com These effects were demonstrated to be of central origin, as they were not inhibited by a peripherally acting antimuscarinic agent, but were blocked by atropine, which crosses the blood-brain barrier. oup.com The site of action was localized to the medullary region of the brainstem. oup.com The hypotensive effect was found to be a result of a reduction in sympathetic nervous activity, as measured by renal sympathetic nerve discharges. oup.com

In spontaneously hypertensive rats, the central cholinergic influence on blood pressure has also been investigated. The pressor response to physostigmine was found to be attenuated by L-arginine, an NO donor, suggesting a modulatory role for the nitric oxide system in the central cholinergic regulation of blood pressure. nih.gov

Table 3: Central Cardiovascular Effects of Physostigmine in Anesthetized Cats

| Parameter | Effect of Physostigmine | Mechanism |

|---|---|---|

| Blood Pressure | Dose-dependent decrease | Stimulation of medullary muscarinic receptors, leading to decreased sympathetic tone |

| Heart Rate | Dose-dependent decrease | Stimulation of medullary muscarinic receptors |

Effects on Respiratory Rhythm Generation in Brainstem Preparations

The direct effects of this compound on respiratory rhythm generation within in vitro brainstem preparations have not been extensively documented in publicly available research. Due to its quaternary ammonium structure, this compound has limited ability to cross the blood-brain barrier, which would theoretically restrict its direct influence on the central respiratory rhythm generators located in the brainstem.

However, the broader role of cholinergic modulation in the control of breathing is well-established and provides a context for understanding how peripherally acting cholinesterase inhibitors might indirectly influence respiration. Cholinergic systems are known to modulate the activity of respiratory neurons in the brainstem. Research on in vitro brainstem slice preparations has shown that the activation of cholinergic receptors can alter the respiratory rhythm. These effects are complex and can be either excitatory or inhibitory, depending on the specific cholinergic receptor subtypes activated and the particular population of respiratory neurons involved.

Studies using centrally acting cholinesterase inhibitors have demonstrated that an increase in acetylcholine levels in the brainstem can lead to changes in respiratory frequency and pattern. For instance, in anesthetized cats, the administration of the organophosphate paraoxon, a centrally acting acetylcholinesterase inhibitor, into the fourth ventricle resulted in respiratory depression. Conversely, in the waking state, the same dose stimulated respiration, highlighting the complex interplay between cholinergic activity and the state of arousal in respiratory control.

While direct evidence for this compound is lacking, it is hypothesized that any influence it might have on central respiratory rhythm would likely be mediated by peripheral mechanisms that could reflexively alter central respiratory drive. For example, peripherally acting cholinesterase inhibitors can induce bronchoconstriction and increase secretions, which could activate sensory afferents leading to reflex changes in breathing patterns. One study suggested that respiratory failure from cholinesterase inhibitors might involve the activation of a reflex sensory pathway due to acetylcholine spillover at the neuromuscular junction.

Modulation of Motor Activity and Exploratory Behavior

The influence of this compound on motor activity and exploratory behavior in preclinical rodent models is primarily understood through comparative studies with its tertiary amine counterpart, physostigmine, and other quaternary cholinesterase inhibitors like neostigmine (B1678181). These studies help to differentiate the central versus peripheral effects of cholinergic stimulation on behavior.

Physostigmine, which readily crosses the blood-brain barrier, has been shown to have dose-dependent effects on motor activity. In contrast, quaternary cholinesterase inhibitors, such as neostigmine and by extension this compound, are expected to exert their effects predominantly in the periphery.

A key study comparing the effects of physostigmine and neostigmine on a conditioned avoidance behavior in rats found that while both compounds could depress the behavior, their mechanisms of action were different. Physostigmine's effects were correlated with the inhibition of brain acetylcholinesterase (AChE), indicating a central mechanism. On the other hand, neostigmine, at an equimolar dose to physostigmine, did not significantly alter brain AChE activity, suggesting its behavioral effects were mediated peripherally. This suggests that any modulation of motor activity by this compound would likely be due to its peripheral actions, such as effects on the neuromuscular junction or autonomic ganglia, rather than direct action on brain regions controlling locomotion and exploration.

The following table summarizes the comparative effects of a centrally acting (physostigmine) and a peripherally acting (neostigmine) cholinesterase inhibitor on brain enzyme activity and behavior, which can be used to infer the likely actions of this compound.

| Compound | Brain AChE Inhibition | Behavioral Depression | Primary Site of Action |

| Physostigmine | Yes | Yes | Central |

| Neostigmine | No | Yes | Peripheral |

Data based on a comparative study of physostigmine and neostigmine on conditioned avoidance behavior in rats.

Impact on Cognitive Processes and Learning in Rodent Models

The impact of this compound on cognitive processes and learning in rodent models is understood primarily through its use as a peripheral control agent in studies investigating the central cholinergic mechanisms of cognition with physostigmine. Due to its charged nature, this compound is largely unable to penetrate the blood-brain barrier, and therefore, it is not expected to have direct effects on cognitive functions such as learning and memory, which are mediated by the central nervous system.

In contrast, the tertiary amine physostigmine, which can access the brain, has been shown to influence cognitive performance in rodents. For example, physostigmine has been demonstrated to reverse cognitive deficits induced by hypoxia in mice. Studies have also explored the effects of physostigmine on various memory tasks in different animal models.

The utility of this compound in cognitive research lies in its ability to mimic the peripheral cholinergic effects of physostigmine without the central effects. This allows researchers to distinguish between the central and peripheral contributions to the behavioral and physiological responses observed after the administration of physostigmine.

A comparative study on conditioned avoidance learning in rats provides indirect evidence for the lack of central cognitive effects of peripherally restricted cholinesterase inhibitors. In this study, neostigmine, a quaternary cholinesterase inhibitor similar to this compound, depressed the performance of a learned task. However, this effect was attributed to its peripheral actions, as it did not inhibit brain acetylcholinesterase. This suggests that while peripherally acting cholinesterase inhibitors can influence the expression of learned behaviors, this is likely due to peripheral side effects (e.g., muscle weakness, malaise) rather than a direct impact on the cognitive processes of learning and memory consolidation within the brain.

The following table outlines the expected differential effects of physostigmine and this compound on central and peripheral cholinergic systems and their consequent impact on cognition.

| Compound | Blood-Brain Barrier Penetration | Central AChE Inhibition | Direct Cognitive Effects | Peripheral Cholinergic Effects |

| Physostigmine | Yes | Yes | Yes | Yes |

| This compound | No | No | No | Yes |

Future Research Trajectories and Derivative Development

Rational Design of Novel Cholinesterase Inhibitors

The rational design of new cholinesterase inhibitors inspired by the physostigmine (B191203) framework is a key area of modern medicinal chemistry. nih.gov The primary goal is to develop compounds that not only effectively inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE) but also possess improved pharmacokinetic and pharmacodynamic profiles compared to older drugs. researchgate.netclockss.org This involves modifying the core structure to enhance target affinity, increase duration of action, and improve selectivity. nih.gov

A significant trajectory in this field is the development of inhibitors with high selectivity for either acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). While both enzymes hydrolyze acetylcholine (B1216132), their distribution in the body and roles in pathological conditions can differ. mdpi.commdpi.com For instance, in the later stages of Alzheimer's disease, BuChE levels in the brain increase, making it an important therapeutic target. mdpi.com

The structure of physostigmine has been systematically altered to modulate its affinity for these two enzymes. Research has shown that modifications to the carbamoyl (B1232498) and N(1) positions of the physostigmine scaffold can dramatically shift selectivity. nih.gov For example:

Increasing the hydrophobicity of the carbamoyl and N(1) groups tends to increase a compound's potency against BuChE. nih.gov

Quaternarization of the N(1) nitrogen, as seen in physostigmine methiodide, increases potency for AChE while reducing it for BuChE. nih.gov

Substituting the carbamoyl group with a phenylcarbamoyl group on an eseroline (B613827) base structure can yield a compound with similar potency to benzylcarbamoyl eseroline against AChE but with 50 to 100 times less potency against BuChE, thereby greatly increasing selectivity for AChE. nih.gov

One study prepared a series of physostigmine analogues and found that a cyclic alkyl carbamate (B1207046) derivative of eseroline was a particularly potent AChE inhibitor with significant selectivity over BuChE. researchgate.net These findings demonstrate that targeted chemical modifications can effectively tune the inhibitory profile of physostigmine-based compounds.

| Compound | Modification from Physostigmine | AChE IC50 | BuChE IC50 | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| Physostigmine | Parent Compound | 0.117 µM (human) | 0.059 µM (human) | Dual Inhibitor | nih.gov |

| Physostigmine Methosulfate (Quaternary) | Quaternarization at N(1) | Increased Potency | Reduced Potency | Selective for AChE | nih.gov |

| N-phenylcarbamoyl eseroline | Phenylcarbamoyl group | Potent | 50-100x less potent than benzyl (B1604629) analog | Highly Selective for AChE | nih.gov |

| Heptyl-physostigmine | Heptyl group on carbamate | Long-lasting inhibition | Sustained inhibition | Long-acting Dual Inhibitor | nih.gov |

The ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. mdpi.com Physostigmine, being a tertiary amine, is lipid-soluble and readily crosses the BBB. mdpi.com In contrast, this compound possesses a quaternary ammonium (B1175870) group, which imparts a permanent positive charge and makes it hydrophilic. This charge significantly restricts its passage across the BBB, confining its effects primarily to the peripheral nervous system.

This distinct property of this compound is exploited in the rational design of new derivatives. By controlling a molecule's charge and lipophilicity, researchers can design analogues for specific purposes:

CNS-targeted drugs : For conditions like Alzheimer's disease, derivatives are designed to be more lipophilic than physostigmine to enhance BBB penetration and ensure high concentrations in the brain. nih.gov An example is heptyl-physostigmine, a more lipophilic derivative with a longer-lasting inhibitory action on brain AChE. nih.gov

Peripherally-acting drugs : For treating conditions like myasthenia gravis, where the target is in the periphery, analogues can be designed with quaternary ammonium groups (similar to this compound) to limit CNS side effects. mdpi.com

Future research focuses on developing sophisticated strategies to modulate BBB permeability, such as creating prodrugs that are lipophilic to cross the BBB and are then converted to the active, charged form within the CNS. Other approaches involve designing inhibitors that can hijack specific BBB transport systems. nih.govmdpi.com

Exploration of Structure-Based Drug Design Principles

The elucidation of the three-dimensional structures of AChE and BuChE has been a watershed moment for the design of new inhibitors. nih.gov Structure-based drug design allows for the precise creation of molecules that fit into the active sites of these enzymes with high affinity and selectivity.

Computational modeling has become an indispensable tool in this field. Techniques such as molecular docking allow researchers to simulate how different physostigmine analogues bind to the active site gorge of cholinesterases. nih.gov These models help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for potent inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful computational method used to correlate the chemical structure of a series of compounds with their biological activity. By building mathematical models, QSAR can predict the inhibitory potency of novel, unsynthesized physostigmine derivatives. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity, saving significant time and resources.

Development of this compound Analogues for Specific Research Applications

Beyond therapeutic applications, this compound and its analogues are valuable tools in basic neuropharmacology research. Their distinct properties allow for the precise dissection of cholinergic pathways.

The cholinergic system is complex, featuring multiple subtypes of both nicotinic and muscarinic acetylcholine receptors. nih.govmdpi.com Understanding the specific roles of these receptor subtypes is crucial for developing targeted therapies. This compound serves as an essential research probe due to its peripheral restriction. By administering it, researchers can increase acetylcholine levels in the periphery without directly affecting the brain. This allows for the study of peripheral cholinergic receptor functions in isolation from central effects. nih.gov

Furthermore, developing a library of physostigmine analogues with varying receptor subtype selectivities and BBB permeability profiles would provide a powerful toolkit for neuroscientists. For example, a CNS-penetrant but peripherally inactive analogue could be used to study the cognitive effects of central cholinergic stimulation, while a peripherally active but CNS-inactive compound like this compound can be used to study neuromuscular or autonomic functions. nih.gov These specialized probes are critical for characterizing the physiological and pathological roles of different cholinergic receptor subtypes throughout the body.

Tools for Investigating Neurodegenerative Mechanisms in Preclinical Models

This compound serves as a specialized research tool for the preclinical investigation of neurodegenerative mechanisms, primarily by enabling scientists to dissect the complex interplay between central and peripheral cholinergic systems. Its utility stems from its distinct molecular structure and resulting pharmacokinetic properties.

As a quaternary ammonium derivative of physostigmine, this compound carries a permanent positive charge. This charge significantly limits its ability to cross the blood-brain barrier (BBB), a characteristic that contrasts sharply with its parent compound, physostigmine, which is a tertiary amine that readily enters the central nervous system (CNS). nih.govresearchgate.net This fundamental difference allows researchers to design experiments that can isolate and study the effects of cholinergic stimulation in either the peripheral nervous system or the central nervous system, but not both simultaneously.

One primary application of this compound is in studies aiming to understand the peripheral contributions to disease pathology or behavior. When administered systemically (e.g., via intraperitoneal injection), it acts as a reversible acetylcholinesterase (AChE) inhibitor, increasing acetylcholine levels predominantly outside of the CNS. This allows for the investigation of peripheral cholinergic functions without the confounding effects of central cholinergic activation. In preclinical models, this is crucial for determining whether observed phenotypes are mediated by central or peripheral mechanisms. For instance, studies comparing the behavioral effects of physostigmine and the peripherally restricted cholinesterase inhibitor neostigmine (B1678181) have shown that both can depress certain behaviors, but only physostigmine's effects correlate with changes in brain AChE activity, confirming its central action. umich.edu this compound can be used in a similar comparative manner to delineate the specific roles of peripheral cholinergic systems in models of neurodegeneration.

Conversely, this compound is an invaluable tool for studying central cholinergic mechanisms in isolation through direct administration into the brain. By using techniques such as intracerebroventricular (ICV) injection, researchers can bypass the blood-brain barrier and introduce the compound directly into the cerebrospinal fluid. nih.govnih.gov This allows for the targeted inhibition of AChE within the CNS, leading to elevated central acetylcholine levels without causing simultaneous, and often dose-limiting, peripheral cholinergic side effects. This approach is particularly useful for modeling the cholinergic hyperstimulation aspects of certain neurological conditions or for probing the function of specific central cholinergic pathways implicated in neurodegenerative diseases. Research using ICV administration of agents like physostigmine has been employed to investigate its effects on nociception and other centrally-mediated processes, establishing a methodological precedent for the use of compounds like this compound to explore the cognitive and neuropathological consequences of targeted central cholinergic modulation. nih.govresearchgate.net

The table below summarizes key research findings from comparative studies of centrally and peripherally acting cholinesterase inhibitors, illustrating the principles that underpin the utility of this compound as a research tool.

| Compound Type | Preclinical Model & Administration | Key Research Finding | Implication for Mechanistic Investigation |

|---|---|---|---|

| Centrally Acting (e.g., Physostigmine) | Rat; Systemic (s.c.) injection; Conditioned Avoidance Behavior | Depressed conditioned avoidance behavior, which correlated with significant inhibition of brain acetylcholinesterase (AChE) activity. umich.edu | Demonstrates that behavioral changes are linked to the compound's action within the central nervous system. |

| Peripherally Restricted (e.g., Neostigmine) | Rat; Systemic (s.c.) injection; Conditioned Avoidance Behavior | Depressed conditioned avoidance behavior without significantly altering brain AChE activity, suggesting a predominant peripheral action. umich.edu | Allows for the study of how peripheral cholinergic stimulation can influence behavior, independent of direct central effects. |

| Centrally Acting (e.g., Physostigmine) | Rat; Intracerebroventricular (ICV) injection; Corneal Nociception Model | Produced a significant antinociceptive (pain-reducing) effect, which was preventable by a centrally-acting muscarinic antagonist. nih.gov | Confirms that direct stimulation of central cholinergic systems can modulate specific neurological functions like pain processing. |

| Peripherally Restricted (e.g., this compound) | Hypothetical Model - Mouse model of Alzheimer's Disease; Systemic (i.p.) injection | Expected Outcome: Would elevate peripheral acetylcholine levels to study impacts on systemic inflammation or gut-brain axis signaling without directly altering central cognitive markers. | Provides a tool to investigate the role of peripheral cholinergic deficits or stimulation in the broader pathology of neurodegenerative diseases. |

| Peripherally Restricted (e.g., this compound) | Hypothetical Model - Rat model of Parkinson's Disease; Intracerebroventricular (ICV) injection | Expected Outcome: Would allow for targeted elevation of acetylcholine in specific brain regions to study its effect on dopamine (B1211576) neuron function or motor control circuits without peripheral side effects. | Enables precise investigation of central cholinergic pathway dysfunction and its consequences in neurodegeneration. |

Q & A

Basic Research Questions

Q. What experimental models are used to study the cholinergic effects of physostigmine methiodide, and how do they inform its mechanism of action?